molecular formula C20H19N3O6S2 B2578184 3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865182-01-0

3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2578184
CAS RN: 865182-01-0
M. Wt: 461.51
InChI Key: HDRSEZJZYDBTPM-XDOYNYLZSA-N
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Description

3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C20H19N3O6S2 and its molecular weight is 461.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound under discussion is a derivative of benzothiazole, a heterocycle known for its prominence in various synthetic and biological applications. The structural features of this compound, notably the benzothiazole core and the trimethoxy functional groups, contribute to its biological and pharmacological potential.

  • Antimicrobial Properties : Benzothiazole derivatives exhibit significant antimicrobial activity. Trimethoxy substituted derivatives, in particular, have shown promising activity against both gram-positive and gram-negative bacterial strains, as well as against fungal species like Candida albicans and Aspergillus niger. The presence of electron-donating groups like methoxy on the phenyl ring enhances this activity, as observed in the synthesis and evaluation of various benzothiazole derivatives (Chawla, 2016).

  • Anticancer Potential : The structural framework of benzothiazole derivatives, including the presence of a sulphonamide group, has been associated with proapoptotic activities and inhibition of cancer cell lines. Certain derivatives have demonstrated significant anticancer activities, which suggest their potential as therapeutic agents in cancer treatment (Yılmaz et al., 2015).

  • Green Chemistry Synthesis : The synthesis of benzothiazole derivatives aligns with the principles of green chemistry, employing water as a reaction medium and achieving nearly quantitative yields. This approach not only enhances the chemical synthesis process but also supports environmental sustainability (Horishny & Matiychuk, 2020).

properties

IUPAC Name

3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c1-5-8-23-14-7-6-13(31(21,25)26)11-17(14)30-20(23)22-19(24)12-9-15(27-2)18(29-4)16(10-12)28-3/h1,6-7,9-11H,8H2,2-4H3,(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRSEZJZYDBTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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